molecular formula C8H14Cl2N2OS B2773852 [2-(Methylsulfonimidoyl)phenyl]methanamine;dihydrochloride CAS No. 37527-91-6

[2-(Methylsulfonimidoyl)phenyl]methanamine;dihydrochloride

Cat. No.: B2773852
CAS No.: 37527-91-6
M. Wt: 257.17
InChI Key: HTYCUTMQDBIENG-UHFFFAOYSA-N
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Description

[2-(Methylsulfonimidoyl)phenyl]methanamine;dihydrochloride: is a chemical compound with a complex structure that includes a sulfonimidoyl group attached to a phenyl ring, which is further connected to a methanamine group The compound is typically found in its dihydrochloride salt form, making it more stable and soluble in aqueous solutions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Methylsulfonimidoyl)phenyl]methanamine;dihydrochloride typically involves multiple steps, starting with the preparation of the sulfonimidoyl intermediate. This intermediate is then reacted with a phenyl derivative to form the desired compound. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonimidoyl group, leading to the formation of sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonimidoyl group to a sulfonamide group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed:

    Oxidation: Sulfonyl derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: In chemistry, [2-(Methylsulfonimidoyl)phenyl]methanamine;dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical assays.

Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [2-(Methylsulfonimidoyl)phenyl]methanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonimidoyl group can form strong hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

  • [2-(Methylsulfonyl)phenyl]methanamine;dihydrochloride
  • [2-(Ethylsulfonimidoyl)phenyl]methanamine;dihydrochloride
  • [2-(Methylsulfonimidoyl)phenyl]ethanamine;dihydrochloride

Uniqueness: Compared to similar compounds, [2-(Methylsulfonimidoyl)phenyl]methanamine;dihydrochloride exhibits unique reactivity due to the presence of the sulfonimidoyl group. This group can undergo specific chemical transformations that are not possible with sulfonyl or other related groups. Additionally, the compound’s ability to form stable complexes with biological molecules sets it apart from its analogs.

Properties

IUPAC Name

[2-(methylsulfonimidoyl)phenyl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS.2ClH/c1-12(10,11)8-5-3-2-4-7(8)6-9;;/h2-5,10H,6,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDBKFKMMJEADM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1=CC=CC=C1CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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